3-Azido-L-Alanine HCl

Bioorthogonal Chemistry SPAAC Kinetics Bioconjugation

3-Azido-L-alanine hydrochloride (CAS 1620171-64-3) is an aliphatic functionalized non-canonical amino acid featuring an azide group at the β-position of L-alanine, stabilized as a hydrochloride salt for enhanced handling and solubility. With a molecular weight of 166.57 g/mol and a side chain limited to two carbons, it represents the shortest-chain member of the homologous azidoamino acid series that includes L-azidohomoalanine (AHA, four-carbon side chain) and L-azidonorvaline (five-carbon side chain).

Molecular Formula C3H7ClN4O2
Molecular Weight 166.57 g/mol
Cat. No. B2862178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-L-Alanine HCl
Molecular FormulaC3H7ClN4O2
Molecular Weight166.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=[N+]=[N-].Cl
InChIInChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1
InChIKeyMQDWRZHPCDDSJZ-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-L-Alanine HCl: Key Procurement Specifications for Click Chemistry and Peptide Synthesis Applications


3-Azido-L-alanine hydrochloride (CAS 1620171-64-3) is an aliphatic functionalized non-canonical amino acid featuring an azide group at the β-position of L-alanine, stabilized as a hydrochloride salt for enhanced handling and solubility [1]. With a molecular weight of 166.57 g/mol and a side chain limited to two carbons, it represents the shortest-chain member of the homologous azidoamino acid series that includes L-azidohomoalanine (AHA, four-carbon side chain) and L-azidonorvaline (five-carbon side chain) . This compound functions as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups [2]. Its minimal steric footprint and dual CuAAC/SPAAC compatibility make it a versatile building block for solid-phase peptide synthesis (SPPS), site-specific protein functionalization, and bioorthogonal labeling applications where steric interference must be minimized.

Why 3-Azido-L-Alanine HCl Cannot Be Casually Substituted with Other Azidoamino Acids


The homologous series of azidoamino acids—3-azido-L-alanine, L-azidohomoalanine (AHA), and L-azidonorvaline—differ fundamentally in side chain length, which directly impacts three critical performance parameters: (1) SPAAC reaction kinetics, where electron-donating substituents adjacent to the azide alter cycloaddition rates [1]; (2) steric accommodation within enzyme active sites and protein structures during metabolic incorporation or peptide synthesis ; and (3) physicochemical properties including solubility and salt form stability [2]. Furthermore, the choice between free amino acid and Fmoc-protected derivative (Fmoc-β-azido-Ala-OH) determines whether the compound can be used in ribosomal incorporation versus solid-phase peptide synthesis workflows. Procurement decisions that treat these compounds as interchangeable risk suboptimal conjugation efficiency, incomplete incorporation, or synthetic failure due to incompatible protection strategies. The evidence below quantifies where 3-azido-L-alanine HCl demonstrates distinct performance characteristics relative to its closest comparators.

Quantitative Differentiation Evidence: 3-Azido-L-Alanine HCl vs. Comparator Azidoamino Acids


SPAAC Reaction Kinetics: Buffer-Dependent Rate Ranges for Bioconjugation Workflow Optimization

3-Azido-L-alanine demonstrates buffer-dependent SPAAC reaction rates that vary by approximately 2.8-fold between PBS and HEPES at pH 7. With sulfo-DBCO-amine as the alkyne partner, second-order rate constants range from 0.32-0.85 M⁻¹s⁻¹ in PBS to 0.55-1.22 M⁻¹s⁻¹ in HEPES [1]. Compared to 1-azido-1-deoxy-β-D-glucopyranoside, 3-azido-L-alanine reacts more slowly due to differences in azide electronic environment—the electron-donating carbohydrate substituent increases reactivity relative to the amino acid scaffold [1]. In cell culture media, DMEM supports faster SPAAC (0.59-0.97 M⁻¹s⁻¹) than RPMI (0.27-0.77 M⁻¹s⁻¹), a critical consideration for live-cell labeling experiments [1].

Bioorthogonal Chemistry SPAAC Kinetics Bioconjugation

Solid-Phase Peptide Synthesis Compatibility: Azide Reduction Efficiency in Complex Peptide Assembly

In the total synthesis of relacidamide (a stabilized macrolactam analogue of the lipopeptide antibiotic relacidine), 3-azido-L-alanine was successfully incorporated at position 9 during SPPS of the linear peptide chain. The azide functionality was cleanly reduced to the primary amine using trimethylphosphine (PMe₃) in a 3-hour reaction, providing the crucial amine intermediate for subsequent solution-phase macrocyclization to form a stable macrolactam ring [1]. This synthetic strategy enabled an 18% overall yield of the target relacidamide and overcame previous synthetic hurdles [1].

Peptide Synthesis SPPS Macrocyclization

Chemical Diversity: Side Chain Length Differentiation Within the Azidoamino Acid Series

3-Azido-L-alanine possesses a two-carbon side chain terminating in an azide, making it the most sterically compact member of the homologous azidoamino acid series. L-Azidohomoalanine (AHA) features a four-carbon side chain with a terminal azide, providing an additional methylene spacer that positions the reactive group further from the peptide backbone . L-Azidonorvaline extends this to a five-carbon chain. This structural hierarchy enables researchers to select the optimal spacer length for specific applications—shorter chains minimize steric perturbation in tight binding sites, while longer chains improve accessibility of the azide for click reactions . The hydrochloride salt form (3-azido-L-alanine HCl, MW 166.57) offers DMSO solubility of 116-125 mg/mL, facilitating stock solution preparation for biological assays [1].

Non-Canonical Amino Acids Protein Engineering Bioorthogonal Handles

Optimal Procurement Scenarios for 3-Azido-L-Alanine HCl Based on Differentiated Performance


SPAAC-Mediated Bioconjugation Requiring Buffer-Optimized Kinetics

When performing strain-promoted azide-alkyne cycloaddition (SPAAC) for protein or antibody labeling, 3-azido-L-alanine HCl enables reaction rate optimization through buffer selection. Based on direct kinetic measurements with sulfo-DBCO-amine, researchers can achieve approximately 1.7× faster conjugation rates by using HEPES buffer instead of PBS at pH 7 (0.55-1.22 M⁻¹s⁻¹ vs. 0.32-0.85 M⁻¹s⁻¹) [1]. For live-cell labeling applications, DMEM medium supports faster SPAAC kinetics than RPMI (0.59-0.97 M⁻¹s⁻¹ vs. 0.27-0.77 M⁻¹s⁻¹), providing a clear basis for experimental medium selection [1]. This compound is particularly suitable as a small-molecule azide model for optimizing bioconjugation conditions prior to scaling to protein substrates.

Solid-Phase Peptide Synthesis with Post-Assembly Azide Reduction

3-Azido-L-alanine HCl is appropriate for SPPS applications requiring the introduction of an azide that can be subsequently reduced to a primary amine for macrocyclization or further functionalization. As demonstrated in the total synthesis of relacidamide, the unprotected azidoalanine building block can be incorporated during Fmoc-SPPS, and the azide functionality can be cleanly reduced with PMe₃ (3-hour reaction) to generate the amine intermediate required for macrocyclization [1]. This synthetic route yielded 18% overall for the target macrolactam, establishing a practical workflow for peptide chemists. Users requiring N-terminal protection should instead select Fmoc-β-azido-Ala-OH, while those needing metabolic incorporation should consider L-azidohomoalanine (AHA) .

Structural Biology Applications Requiring Minimal Steric Perturbation

For protein engineering and structural biology applications where introducing a bioorthogonal handle must minimally perturb native protein structure or enzyme active site geometry, 3-azido-L-alanine HCl offers the shortest side chain (2 carbons) among commercially available azidoamino acids [1]. Compared to L-azidohomoalanine (4 carbons) and L-azidonorvaline (5 carbons), this compound positions the reactive azide group closest to the peptide backbone, potentially reducing steric interference in tight binding pockets [1]. The hydrochloride salt form provides DMSO solubility of 116-125 mg/mL, facilitating preparation of concentrated stock solutions for biochemical assays .

Click Chemistry Reagent Procurement for Dual CuAAC/SPAAC Compatibility

3-Azido-L-alanine HCl is an appropriate procurement choice for laboratories requiring a single azide-containing amino acid that supports both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry workflows [1]. This dual compatibility provides experimental flexibility—CuAAC can be employed for high-efficiency conjugation when copper toxicity is not a concern, while SPAAC enables copper-free labeling in live-cell or in vivo contexts where copper cytotoxicity would be problematic . The compound reacts with alkyne-containing molecules in CuAAC and with DBCO- or BCN-modified partners in SPAAC, making it a versatile building block for peptide functionalization, protein PEGylation, and antibody conjugation applications [1].

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